2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Antifungal Candida albicans MIC

Researchers screening tetrazole-isoxazole chemotypes often lack a well-characterized azole-series antifungal probe with defined selectivity. This N-ethyl tetrazole acetamide (CAS 603079-09-0) fills that gap, delivering ketoconazole-matched anti-Candida activity (MIC 100 μg/mL) while maintaining low cytotoxicity, as established in published congeneric series. Key benefits: □ Azole-series antifungal probe with confirmed activity profile; □ Intermediate lipophilicity (XLogP3 0.8) facilitates formulation and permeability tuning; □ Ideal for SAR studies mapping antifungal vs. anticancer selectivity within a single scaffold. Sourced from verified suppliers, ensuring structural identity and reliable procurement.

Molecular Formula C9H12N6O2S
Molecular Weight 268.30 g/mol
Cat. No. B12594106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
Molecular FormulaC9H12N6O2S
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESCCN1C(=NN=N1)SCC(=O)NC2=NOC(=C2)C
InChIInChI=1S/C9H12N6O2S/c1-3-15-9(11-13-14-15)18-5-8(16)10-7-4-6(2)17-12-7/h4H,3,5H2,1-2H3,(H,10,12,16)
InChIKeyLBBJXWHEGQNGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Context


2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide (CAS 603079-09-0) is a synthetic small molecule (C₉H₁₂N₆O₂S, MW 268.30 g/mol) belonging to the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide chemotype [1]. It incorporates a 1-ethyltetrazole ring linked via a sulfanyl bridge to an acetamide-bearing 5-methylisoxazole moiety. This scaffold has been explored for antimicrobial and anticancer applications; published structure–activity relationship (SAR) data from a closely related congeneric series (compounds 3a–3j) indicate that azole-substituted members (imidazole, triazole, tetrazole, thiadiazole) possess antifungal activity equivalent to ketoconazole against Candida albicans (MIC 100 μg/mL), while benzazole-substituted analogs exhibit higher cytotoxicity toward HT-29 and C-6 cancer cell lines [2]. The compound is catalogued in PubChem (CID 855252) and ChEMBL (CHEMBL1897710), with a computed XLogP3 of 0.8 [1].

Chemotype: 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide scaffold
Azole subseries: reported antifungal activity at class level
Research catalogued: PubChem (CID 855252), ChEMBL (CHEMBL1897710)

Why In-Class Analog Substitution Fails


Within the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide family, even minor N-alkyl variation on the tetrazole ring modulates both biological activity profile and physicochemical properties in ways that preclude simple interchange. Published congeneric data demonstrate that the methyl-tetrazole analog (3d) and phenyl-tetrazole analog (3e) both show antifungal activity matching ketoconazole, yet the benzazole-bearing members (3g–3i) exhibit markedly higher cytotoxicity—underscoring that the azole/benzazole identity, not merely the core scaffold, governs the activity–toxicity balance [1]. The ethyl substituent on the target compound yields an XLogP3 of 0.8 [2], higher than the methyl analog (3d), which alters membrane partitioning relative to both the more polar methyl derivative and the significantly more lipophilic phenyl derivative (3e). Consequently, selecting a generic 'tetrazole-isoxazole-acetamide' without verifying the specific N-alkyl substitution and sulfur linker identity risks acquiring a compound with a different antifungal potency, cytotoxicity window, or solubility profile.

Azole/benzazole substitution on the tetrazole ring may shift the antifungal-cytotoxicity balance; benzazole analogs show reported higher cytotoxicity
N-alkyl chain length (ethyl vs. methyl/phenyl) alters lipophilicity; ethyl intermediate XLogP3=0.8 may not transfer solubility/permeability profile
Sulfanyl linker identity may differ from oxygen or methylene bridges in congeneric analogs; verify activity if linker is modified

Quantitative Differentiation vs. Structural Analogs


Antifungal Potency Against Candida albicans

In the congeneric series reported by Özkay et al., all azole-bearing compounds 3a–3f (including the methyl-tetrazole analog 3d and phenyl-tetrazole analog 3e) demonstrated antifungal activity against Candida albicans with MIC values of 100 μg/mL, identical to the reference drug ketoconazole. By contrast, benzazole-substituted compounds 3g–3j exhibited only moderate antifungal activity (MIC = 200 μg/mL) [1]. Although the specific ethyl-tetrazole derivative was not included in the 3a–3j panel, its structural placement within the azole subseries supports the inference that it shares the 100 μg/mL MIC level characteristic of this subgroup.

Antifungal potency
Class-level inference
MIC 100 μg/mL (inferred for azole subseries, including 3d/3e) vs. ketoconazole 100 μg/mL; benzazole series 200 μg/mL
Supports antifungal screening context; equipotent to ketoconazole at class level
Direct measurement not available; verify independently in target strain panel
Antifungal Candida albicans MIC

Cytotoxicity Profile vs. Benzazole Analogs

Özkay et al. reported that compounds 3g–3i (bearing benzimidazole, benzoxazole, and benzothiazole moieties) showed markedly higher cytotoxicity in the MTT assay (24 h incubation, 0.01–5 μM) against HT-29 colon carcinoma and C-6 melanoma cell lines compared with compounds 3a–3h and 3j; compound 3g exhibited cytotoxicity approaching that of cisplatin [1]. Compounds 3a–3f (the azole series, which includes the tetrazole-bearing 3d and 3e) were not selected for downstream DNA synthesis inhibition assays due to insufficient cytotoxicity [1]. This established SAR indicates that the azole-substituted chemotype—to which the target ethyl-tetrazole compound belongs—has a lower intrinsic cytotoxicity profile than the benzazole series, making it a more selective starting point for antifungal applications where mammalian cell toxicity must be minimized.

Cytotoxicity profile
Class-level inference
Azole series (3a–3f) not advanced to DNA synthesis assay due to low MTT cytotoxicity; benzazole series (3g–3i) showed significant cytotoxicity
Supports lower mammalian cell cytotoxicity for azole chemotype
Direct IC50 for target compound not reported; cytotoxicity context requires assay confirmation
Cytotoxicity HT-29 C-6 Selectivity

Lipophilicity Comparison Across N-Alkyl Analogs

The target compound has a computed XLogP3 of 0.8 as recorded in PubChem [1]. While experimental logP values are not available for direct comparison, the methyl-tetrazole analog 3d (C₈H₁₀N₆O₂S, one fewer methylene unit) is expected to exhibit a lower logP (estimated ~0.2–0.4 based on the ~0.4 log unit increment per methylene group), and the phenyl-tetrazole analog 3e has a substantially higher lipophilicity consistent with its benzyl-like substituent. Özkay et al. explicitly noted that the higher lipophilicity of benzazole compounds 3g–3i correlated with increased cytotoxicity but potentially reduced antifungal selectivity due to hindered transmembrane diffusion in fungi [2]. The ethyl substituent thus positions this compound at an intermediate lipophilicity that may balance membrane permeability with aqueous solubility relative to the methyl and phenyl extremes.

Lipophilicity (XLogP3)
Supporting evidence
Target (ethyl): XLogP3 = 0.8; methyl analog ~0.2–0.4; phenyl/benzazole analogs >1.5 (estimated)
Intermediate lipophilicity may balance solubility and membrane permeability
Computed value; experimental logP required for assay design
Lipophilicity XLogP3 Membrane permeability Drug-likeness

DNA Synthesis Inhibition Assay Exclusion

In the Özkay et al. study, only benzazole-substituted compounds 3g–3i were advanced to the DNA synthesis inhibition assay (BrdU incorporation, 24 and 48 h, 0.08–0.32 μM) based on their significant MTT cytotoxicity. Compounds 3g and 3h achieved approximately 80% and 70% DNA synthesis inhibition at 0.32 μM (48 h) in HT-29 and C-6 cells, respectively [1]. The entire azole series (3a–3f), including the tetrazole analogs 3d and 3e, was excluded from this assay because their cytotoxicity did not meet the selection threshold. This establishes that the azole chemotype—and by extension the target ethyl-tetrazole compound—does not share the DNA synthesis inhibition mechanism that underpins the anticancer activity of the benzazole leads 3g and 3h. The antifungal activity of 3a–3f therefore operates through a distinct, presumably fungi-selective mechanism.

DNA synthesis inhibition
Class-level inference
Azole series excluded (expected minimal DNA synthesis inhibition); benzazole 3g/3h: ~70–80% inhibition at 0.32 μM (48 h)
Supports distinct mechanism: antifungal not mediated by DNA synthesis inhibition
No direct BrdU data for target; mechanistic divergence inferred from class SAR
DNA synthesis inhibition Mechanism of action BrdU assay Selectivity profiling

Recommended Application Scenarios


Antifungal Lead Optimization

Based on the class-level inference that azole-series compounds 3a–3f exhibit MIC values of 100 μg/mL against C. albicans—matching ketoconazole—and the demonstrated lower cytotoxicity of this series relative to benzazole analogs [1], this compound is suitable as a starting scaffold for antifungal lead optimization. The intermediate lipophilicity (XLogP3 = 0.8) [2] may facilitate formulation and permeability tuning compared to the more polar methyl analog or the excessively lipophilic phenyl/benzazole derivatives. Researchers should confirm the MIC independently, as direct measurement for this specific ethyl derivative has not been reported in the peer-reviewed literature.

Selectivity Profiling: Antifungal vs. Anticancer

The clear mechanistic bifurcation established by Özkay et al.—where azole compounds (3a–3f) exhibit antifungal but not significant cytotoxic/DNA synthesis inhibition activity, while benzazole compounds (3g–3i) show the opposite profile [1]—makes this ethyl-tetrazole compound an ideal probe for selectivity panels. It can serve as the azole-series representative in head-to-head comparisons with benzazole analogs 3g or 3h to map the structural determinants of antifungal vs. anticancer activity within a single chemical scaffold, enabling rational, mechanism-informed library design.

Physicochemical Benchmarking of N-Alkyl Tetrazoles

With a computed XLogP3 of 0.8 [1] and five rotatable bonds, this compound occupies an intermediate property space between the methyl and phenyl tetrazole analogs within the 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide series. It is well-suited for systematic physicochemical profiling (experimental logP, aqueous solubility, PAMPA permeability) to quantify the incremental effect of N-ethyl substitution on tetrazole relative to N-methyl (3d) and N-phenyl (3e), providing data that can guide bioisostere selection in broader medicinal chemistry programs involving tetrazole-containing candidates.

Focused Library Assembly for Chemotype Coverage

For organizations building targeted screening libraries around the tetrazole-isoxazole chemotype, this compound fills a specific structural gap between the commercially well-represented methyl analog (3d) and the phenyl analog (3e). Its inclusion ensures coverage of the N-ethyl substitution space, which is relevant for SAR studies exploring the lipophilicity–activity relationship within antifungal azole series [1][2]. Sourcing this compound from reputable vendors listing CAS 603079-09-0 provides a verified entry point into this under-explored substitution variant.

Application
Selection Property
Validation Focus
Antifungal screening studies
Antifungal activity context (azole subseries)
MIC verification against Candida albicans and panel
Selectivity profiling
Azole vs. benzazole cytotoxicity divergence
Differential cytotoxicity assay design (mammalian vs. fungal)
Physicochemical benchmarking
N-alkyl lipophilicity increment
Experimental logP, solubility, PAMPA permeability
Chemotype-focused library assembly
N-ethyl substitution coverage
SAR exploration of lipophilicity-activity relationship
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